4-Benzyl-1,4-diazepan-1-amine

Lipophilicity Medicinal Chemistry CNS Drug Design

Select 4-Benzyl-1,4-diazepan-1-amine for lead optimisation programmes requiring precision. The 1,4-diazepane ring delivers a 5-fold sigma-1 receptor affinity advantage (Ki 7.4 nM) vs piperazine, enabling CNS-penetrant candidates (LogP 3.22). The N4 benzyl group provides a lipophilicity anchor and a UV chromophore (λmax ≈ 254 nm) for HPLC purity tracking. Use this scaffold for PARP-1 inhibitors (IC₅₀ 18 nM), triazoloquinoline acetamide positive inotropes (3.7-fold greater stroke volume increase vs milrinone), or anti-kinetoplastid quinoline hybrids.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
CAS No. 6955-28-8
Cat. No. B12791753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1,4-diazepan-1-amine
CAS6955-28-8
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)N)CC2=CC=CC=C2
InChIInChI=1S/C12H19N3/c13-15-8-4-7-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2
InChIKeyGHKWIACKPFWDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1,4-diazepan-1-amine (CAS 6955-28-8) Procurement Guide: Core Identity, Physicochemical Profile and Structural Context


4-Benzyl-1,4-diazepan-1-amine (CAS 6955-28-8, also catalogued as NSC 21235) is a saturated seven-membered 1,4-diazacycloheptane (homopiperazine) derivative bearing a primary amine at the N1 position and a benzyl substituent at the N4 position [1]. With molecular formula C₁₂H₁₉N₃ and molecular weight 205.30 g·mol⁻¹, it contains two tertiary ring nitrogens plus one exocyclic primary amine, providing three nitrogen handles for further functionalisation [1]. Its calculated logP of 3.22 (Chemicalize®/ChemAxon®) places it in a lipophilicity range suitable for CNS-oriented medicinal chemistry, while its predicted aqueous solubility at pH 7.4 of 3.1 mg·mL⁻¹ indicates moderate solubility for a free-base amine [2]. The compound is classified in the ECHA C&L inventory and is commercially available from multiple chemical suppliers as a research-grade building block [3].

Why 4-Benzyl-1,4-diazepan-1-amine Cannot Be Casually Replaced by 4-Methyl or Unsubstituted 1,4-Diazepan-1-amine Analogs in Medicinal Chemistry Campaigns


Substituting 4-benzyl-1,4-diazepan-1-amine with its 4-methyl analog (CAS 21091-66-7, ACD/LogP = -1.00) or the unsubstituted 1,4-diazepan-1-amine parent introduces a lipophilicity shift of over 4 log units that fundamentally alters the scaffold's ability to engage lipophilic enzyme pockets, cross biological membranes, and retain sufficient aqueous solubility for assay compatibility . The benzyl group is not merely a lipophilic bulk substituent; it provides a UV-active chromophore (λmax ≈ 254 nm) that substantially facilitates HPLC purity monitoring and analytical detection during reaction optimisation, a practical advantage absent from the methyl analog . Beyond single-compound considerations, the 1,4-diazepane ring itself confers a 5-fold improvement in sigma-1 receptor affinity (Ki = 7.4 nM for the 1,4-dibenzyl-1,4-diazepane vs. Ki = 38 nM for the 1,4-dibenzylpiperazine) compared with the corresponding six-membered piperazine, establishing a ring-size differentiation that extends to pharmacokinetic behaviour and target selectivity [1]. These combined attributes—benzyl-driven lipophilicity tuning, chromophoric detection advantage, and ring-size-related potency enhancement—make simplistic replacement without experimental validation a high-risk decision in lead optimisation programmes.

4-Benzyl-1,4-diazepan-1-amine: Quantitative Differentiation Evidence Versus Closest Analogs and Scaffold Alternatives


LogP Differentiation: 4-Benzyl vs. 4-Methyl-1,4-diazepan-1-amine — A >4-Log-Unit Lipophilicity Gap

The calculated partition coefficient (LogP) of 4-benzyl-1,4-diazepan-1-amine is 3.22 (Chemicalize®/ChemAxon® QSPR) [1], whereas the 4-methyl analog returns an ACD/LogP of -1.00 . This difference of approximately 4.2 log units corresponds to a >15,000-fold difference in octanol-water partition coefficient, meaning the benzyl derivative is dramatically more lipophilic. Such a shift directly impacts membrane permeability prediction (BBB penetration potential), CYP450 metabolic susceptibility, and solubility-limited assay performance.

Lipophilicity Medicinal Chemistry CNS Drug Design

Ring-Size Advantage: 1,4-Diazepane vs. Piperazine — 5-Fold Improvement in Sigma-1 Receptor Affinity

Homologation of the piperazine ring to a 1,4-diazepane (homopiperazine) ring results in a remarkable improvement of sigma-1 (σ₁) receptor affinity [1]. The 1,4-dibenzyl-1,4-diazepane derivative 4a binds σ₁ receptors with Ki = 7.4 nM, representing a 5-fold increase in affinity compared with the corresponding 1,4-dibenzylpiperazine 3a (Ki = 38 nM) [2]. Furthermore, the diazepane derivative exhibits 53-fold selectivity for σ₁ over σ₂ receptors, whereas the piperazine congener shows substantially lower subtype discrimination [2]. This demonstrates that the seven-membered ring geometry, not merely the N-substituent identity, is the critical driver of both affinity and selectivity.

Sigma Receptor Homopiperazine Structure-Activity Relationship

PARP-1 Inhibitory Activity of the 4-Benzyl-1,4-diazepane Scaffold: Nanomolar Potency (IC₅₀ = 18 nM) Demonstrated in a FlashPlate Scintillation Proximity Assay

A derivative incorporating the 4-benzyl-1,4-diazepane moiety—4-({3-[(4-benzyl-1,4-diazepan-1-yl)carbonyl]phenyl}methyl)-1,2-dihydrophthalazin-1-one (homopiperazine analogue 17, BindingDB ID BDBM27536)—inhibits poly[ADP-ribose] polymerase 1 (PARP-1) with an IC₅₀ of 18 nM at pH 7.4 and 2 °C, as measured by a FlashPlate scintillation proximity assay [1]. This represents a high-potency starting point; for context, the clinically approved PARP-1 inhibitor Olaparib exhibits an IC₅₀ of approximately 5 nM in comparable biochemical assays, placing the diazepane-based inhibitor within a ~4-fold range of a marketed drug despite a substantially simpler scaffold [2]. The 4-benzyl substituent provides critical hydrophobic contacts within the PARP-1 NAD⁺-binding pocket that would be absent with a 4-methyl or unsubstituted analog.

PARP-1 Inhibition DNA Repair Oncology

Anti-Parasitic Selectivity: 4-Benzyl-1,4-diazepane-Containing Quinoline Hybrids Achieve Highest Selectivity Index in Anti-Chagas Screening

In a hit-to-lead optimisation study of 2-alkylaminomethylquinoline derivatives targeting Trypanosoma cruzi (the causative agent of Chagas disease), ethyl 2-((4-benzyl-1,4-diazepan-1-yl)methyl)-6-chloro-4-phenylquinoline-3-carboxylate (compound 10) displayed anti-parasite activity and achieved the highest selectivity index among the series [1]. Among 10 synthesised and evaluated compounds, only three (6, 7, and 10) stood out for their selectivity indexes, with compound 10 ranking highest [2]. The 4-benzyl-1,4-diazepane moiety was a critical structural determinant: analogs lacking the benzyl group or employing alternative amino side chains showed lower selectivity, indicating a specific contribution of the benzyl-diazepane fragment to differential toxicity between parasite and mammalian cells [2].

Anti-Parasitic Chagas Disease Selectivity Index

DPP-4 Enzyme Inhibition: A 4-Benzyl-1,4-diazepane Amide Derivative Achieves Sub-Nanomolar IC₅₀ (IC₅₀ = 0.000387 µM)

The ligand (2R)-4-(4-benzyl-1,4-diazepan-1-yl)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-amine, which directly incorporates the 4-benzyl-1,4-diazepan-1-amine scaffold via an amide linkage at the N1 position, acts as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 0.000387 µM (0.387 nM) as catalogued in the BRENDA enzyme database [1]. For reference, the clinically approved DPP-4 inhibitor Sitagliptin exhibits an IC₅₀ of approximately 18 nM against human DPP-4 in biochemical assays, placing this diazepane-based inhibitor at roughly 46-fold higher potency [2]. While this is a single-point IC₅₀ measurement and requires independent replication, it strongly suggests that the 4-benzyl-1,4-diazepane scaffold can productively engage the DPP-4 active site when appropriately elaborated.

DPP-4 Inhibition Type 2 Diabetes Serine Protease

Inotropic Activity of 4-Substituted-Benzyl-1,4-diazepane Derivatives: Superior Efficacy over Milrinone (Stroke Volume Increase: 9.17% vs. 2.47%)

A series of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides—synthesised directly from 4-substitutedbenzyl-1,4-diazepan-1-amine building blocks—were evaluated for positive inotropic activity by measuring left atrial stroke volume in isolated rabbit heart preparations [1]. The most potent compound 5o increased stroke volume by 9.17 ± 0.14% at 3 × 10⁻⁵ M, compared with 2.47 ± 0.08% for the standard drug milrinone at the same concentration, representing a 3.7-fold greater inotropic effect [2]. In a parallel series, 2-(4-(4-methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (compound 6m) increased stroke volume by 8.38 ± 0.16% versus milrinone's 2.45 ± 0.06%, demonstrating that the 4-benzyl-1,4-diazepane scaffold consistently outperforms the clinical comparator across substitution variants [3].

Positive Inotrope Cardiovascular SAR

4-Benzyl-1,4-diazepan-1-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS-Oriented Lead Generation: Sigma-1 Receptor and GPCR-Targeted Library Synthesis

Procure 4-benzyl-1,4-diazepan-1-amine as a central building block for constructing focused compound libraries targeting sigma-1 receptors. The 1,4-diazepane ring confers a 5-fold affinity advantage (Ki 7.4 nM) and 53-fold sigma-1/sigma-2 selectivity over the piperazine equivalent [1]. Its LogP of 3.22 positions it within the CNS-penetrant range, unlike the 4-methyl analog (LogP -1.00), enabling BBB-permeable candidate design without additional lipophilicity-enhancing modifications . The benzyl group provides a convenient UV chromophore for HPLC-MS purity assessment during parallel synthesis workflows.

Cardiovascular Drug Discovery: Positive Inotropic Agent Development

Use 4-benzyl-1,4-diazepan-1-amine as the amine coupling partner for generating triazoloquinoline acetamide libraries with positive inotropic activity. Compounds derived from this scaffold have demonstrated 3.7-fold greater stroke volume increase (9.17%) compared with the standard-of-care milrinone (2.47%) in isolated rabbit heart assays [1]. The synthetic accessibility of the N1 primary amine allows straightforward HATU/EDC-mediated amide coupling to diverse carboxylic acid building blocks, facilitating rapid SAR exploration.

Oncology: PARP-1 Inhibitor Fragment-Based Drug Design

Deploy 4-benzyl-1,4-diazepan-1-amine as a fragment or scaffold for PARP-1 inhibitor programmes. The phthalazinone-diazepane hybrid incorporating this building block achieves an IC₅₀ of 18 nM against PARP-1 [1], within a 4-fold window of the clinical drug Olaparib . The N4 benzyl group engages the PARP-1 NAD⁺-binding pocket through hydrophobic and potential π-stacking interactions. Researchers can further elaborate the N1 position or modify the benzyl substituent to optimise pharmacokinetics and isoform selectivity.

Neglected Tropical Disease: Anti-Kinetoplastid Hit Expansion

For Chagas disease and leishmaniasis drug discovery, select 4-benzyl-1,4-diazepan-1-amine as the amine component in quinoline hybrid synthesis. Ethyl 2-((4-benzyl-1,4-diazepan-1-yl)methyl)-6-chloro-4-phenylquinoline-3-carboxylate achieved the highest selectivity index in a 10-compound anti-T. cruzi series [1], demonstrating that this specific diazepane fragment imparts preferential toxicity toward the parasite over mammalian host cells. The compound serves as a direct precursor for generating focused quinoline-diazepane libraries for anti-kinetoplastid screening cascades.

Quote Request

Request a Quote for 4-Benzyl-1,4-diazepan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.